2-(5-Methyl-1H-benzoimidazol-2-ylamino)-ethanol
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Overview
Description
2-(5-Methyl-1H-benzoimidazol-2-ylamino)-ethanol belongs to the class of benzimidazole derivatives, known for their varied biological activities and applications in chemical synthesis. Benzimidazoles are heterocyclic compounds with a wide range of biological and chemical utilities, including their role as intermediates in the synthesis of more complex chemical entities.
Synthesis Analysis
The synthesis of benzimidazole derivatives, similar to 2-(5-Methyl-1H-benzoimidazol-2-ylamino)-ethanol, involves multistep chemical reactions. A common approach includes the condensation of o-phenylenediamine with carboxylic acids or their derivatives, followed by subsequent modifications to introduce various substituents into the benzimidazole ring. For instance, Sharma et al. (2010) describe the synthesis of benzimidazole derivatives by reacting 2-(α-hydroxy benzyl) benzimidazole with different reagents to achieve various substitutions at the ortho position, indicating the versatility of synthetic methods for benzimidazole derivatives (Sharma, Kohli, & Sharma, 2010).
Scientific Research Applications
DNA Binding and Staining
2-(5-Methyl-1H-benzoimidazol-2-ylamino)-ethanol, similar to Hoechst 33258, binds to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. It is a derivative with benzimidazole groups known for its strong DNA binding properties. This compound has been utilized extensively as a fluorescent DNA stain, providing insights into cell biology by enabling chromosome and nuclear staining, DNA content analysis through flow cytometry, and plant chromosome analysis. Its applications extend to radioprotection and as a topoisomerase inhibitor, offering a foundation for rational drug design and a model to study DNA sequence recognition and binding (Issar & Kakkar, 2013).
Medicinal Chemistry
Benzimidazole derivatives, including 2-(5-Methyl-1H-benzoimidazol-2-ylamino)-ethanol, play a significant role in medicinal chemistry due to their diverse pharmacological functions. They are known for their antimicrobial, antiviral, antidiabetic, anticancer, anti-helminthic, and anti-inflammatory properties, among others. The versatility of benzimidazole derivatives in drug development is highlighted by their inclusion in various therapeutic agents, underscoring their importance in creating new treatments with increased efficacy and reduced toxicity (Vasuki et al., 2021).
Coordination Chemistry
In coordination chemistry, compounds like 2-(5-Methyl-1H-benzoimidazol-2-ylamino)-ethanol serve as ligands to form complex compounds. The chemistry and properties of such benzimidazole-based compounds and their complexes are of significant interest due to their spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity. Research in this area aims to explore unknown analogues and their potential applications, indicating a wide range of possibilities for scientific exploration and practical applications (Boča et al., 2011).
Renewable Energy
The reforming of bio-ethanol, which may involve compounds like 2-(5-Methyl-1H-benzoimidazol-2-ylamino)-ethanol, is a promising method for hydrogen production from renewable resources. The use of catalysts in ethanol reforming is crucial for efficient hydrogen production. This area of research is vital for the development of sustainable energy solutions, contributing to the advancement of fuel cell applications and the broader field of renewable energy (Ni et al., 2007).
Safety And Hazards
properties
IUPAC Name |
2-[(6-methyl-1H-benzimidazol-2-yl)amino]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-7-2-3-8-9(6-7)13-10(12-8)11-4-5-14/h2-3,6,14H,4-5H2,1H3,(H2,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INPABJKRULYZFC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)NCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00366017 |
Source
|
Record name | 2-(5-Methyl-1H-benzoimidazol-2-ylamino)-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00366017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Methyl-1H-benzoimidazol-2-ylamino)-ethanol | |
CAS RN |
121477-75-6 |
Source
|
Record name | 2-(5-Methyl-1H-benzoimidazol-2-ylamino)-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00366017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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